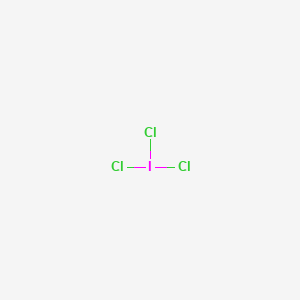

Iodine trichloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

trichloro-λ3-iodane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl3I/c1-4(2)3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWIVBWALDNUJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

ClI(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ICl3, Cl3I | |

| Record name | iodine(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iodine(III)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Iodine trichloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iodine_trichloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061219 | |

| Record name | Iodine chloride (ICl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865-44-1 | |

| Record name | Iodine trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodine trichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodine chloride (ICl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodine chloride (ICl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodine trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODINE TRICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E5KQ66TRQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of Iodine Trichloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of established laboratory methods for the synthesis of iodine trichloride (ICl₃). It includes detailed experimental protocols, a comparative analysis of different synthetic routes, and essential safety information. This compound, in its solid state, exists as the planar dimer I₂Cl₆[1]. It is a potent oxidizing and chlorinating agent utilized in organic synthesis[2][3].

Physical and Chemical Properties

This compound is an orange-yellow, crystalline powder with a pungent, irritating odor[4][5]. It is hygroscopic and decomposes upon exposure to light and heat[1][4]. At 77°C, it decomposes into iodine monochloride (ICl) and chlorine gas (Cl₂)[4][5]. It is soluble in alcohol, benzene, and carbon tetrachloride, but hydrolyzes in water[4][5].

Comparative Synthesis Data

The following table summarizes the quantitative data for two primary laboratory synthesis methods for this compound.

| Parameter | Method 1: Direct Chlorination of Iodine | Method 2: From Iodic and Hydrochloric Acids |

| Reactants | Solid Iodine (I₂), Chlorine Gas (Cl₂) | Iodic Acid (HIO₃), Resublimed Iodine (I₂), Concentrated Hydrochloric Acid (HCl) |

| Reactant Quantities | 20 g I₂; 17 g Cl₂ | 10.56 g HIO₃; 5.08 g I₂; 46 mL conc. HCl |

| Reaction Conditions | Gentle heating of iodine | Cooling of HCl, followed by gradual addition of powdered reactants |

| Product Form | Orange-yellow crystals | Orange-yellow solution |

| Post-Reaction Step | Removal of excess chlorine with dry CO₂ | The resulting solution can be stored and used directly |

Experimental Protocols

Method 1: Direct Chlorination of Iodine

This method involves the direct reaction of elemental iodine with chlorine gas.

Materials:

-

20 g solid iodine (I₂)

-

17 g chlorine gas (Cl₂)

-

Glass flask

-

Weighed glass balloon

-

Chlorine generator

-

Dry carbon dioxide (CO₂) source

Procedure:

-

Place 20 grams of iodine in a glass flask.

-

Connect this flask to a weighed glass balloon filled with 17 grams of chlorine.

-

Gently warm the flask containing the iodine.

-

As iodine vapor enters the balloon, it will react with the chlorine, precipitating this compound as reddish-yellow crystals on the walls of the balloon.

-

Once the reaction is complete, pass a current of dry carbon dioxide through the apparatus to remove any excess chlorine.

-

The crystalline this compound can then be collected.

Method 2: Synthesis from Iodic Acid and Hydrochloric Acid

This method produces a solution of this compound in concentrated hydrochloric acid, which can be stable for an indefinite period.

Materials:

-

10.56 g iodic acid (HIO₃)

-

5.08 g resublimed iodine (I₂)

-

46 mL concentrated hydrochloric acid (sp. gr. 1.19)

-

Grinding apparatus (mortar and pestle)

-

Reaction vessel (e.g., Erlenmeyer flask)

Procedure:

-

Finely grind and thoroughly mix 10.56 g of iodic acid and 5.08 g of resublimed iodine.

-

Cool 46 mL of concentrated hydrochloric acid in a suitable vessel.

-

Add the powdered mixture of iodic acid and iodine to the cooled hydrochloric acid in small portions, with shaking.

-

Continue this process until all the solids have been added and dissolved.

-

An orange-yellow solution of this compound will form in approximately 20 minutes.

Safety Precautions

This compound is a highly corrosive substance that can cause severe burns upon contact with skin[4][5]. The vapors are irritating to the eyes, skin, and mucous membranes[4][5]. It is also a strong oxidizing agent and can cause fire on contact with organic materials[1].

Handling:

-

Always handle this compound in a well-ventilated fume hood[6][7].

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[6][8].

-

Keep away from combustible materials, sodium, and potassium, as violent reactions can occur[3][5].

First Aid:

-

In case of skin contact: Immediately wash off with soap and plenty of water and seek medical attention[6][9].

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[6][8].

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician[6][9].

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately[6][8].

Storage:

-

Store in a cool, dry, and well-ventilated place in a tightly closed container[6].

This guide is intended for use by qualified professionals in a laboratory setting. Always consult the relevant Safety Data Sheets (SDS) before handling any chemicals and adhere to all institutional safety protocols.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. Page loading... [guidechem.com]

- 4. This compound | 865-44-1 [chemicalbook.com]

- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 865-44-1 Name: this compound [xixisys.com]

- 8. fishersci.dk [fishersci.dk]

- 9. oxfordlabchem.com [oxfordlabchem.com]

iodine trichloride crystal structure and bonding analysis

An In-depth Technical Guide to the Crystal Structure and Bonding of Iodine Trichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (ICl₃) is an interhalogen compound that serves as a potent oxidizing and chlorinating agent in various chemical syntheses.[1] Its reactivity and physical properties are intrinsically linked to its unique crystal structure and electronic configuration. This technical guide provides a comprehensive analysis of the crystal structure of this compound in its solid state and delves into the nature of the chemical bonds that govern its molecular architecture. Understanding these fundamental aspects is crucial for professionals engaged in research and development where precise control of chemical reactions is paramount.

Crystal Structure of this compound

In the solid state, this compound does not exist as a simple monomeric ICl₃ molecule. Instead, it forms a planar dimer with the molecular formula I₂Cl₆.[1][2] This dimeric structure is a consequence of the Lewis acidic nature of the iodine atom, which leads to the formation of chlorine bridges to achieve a more stable electronic configuration.[1]

The crystal system of this compound is triclinic, with the space group P-1.[3][4] The structure is zero-dimensional, consisting of discrete I₂Cl₆ clusters.[3][4]

Crystallographic Data

The following table summarizes the key crystallographic and structural parameters for the I₂Cl₆ dimer, compiled from various sources.

| Parameter | Value | Reference(s) |

| Molecular Formula | I₂Cl₆ | [1][2] |

| Crystal System | Triclinic | [3][4] |

| Space Group | P-1 | [3][4] |

| I-Cl (terminal) Bond Length | ~2.32 Å | [1] |

| I-Cl (bridging) Bond Length | ~2.78 Å | [1] |

| Cl-I-Cl (terminal) Angle | 95° | [1] |

| I-Cl-I (bridging) Angle | 90° | [1] |

| Molecular Geometry (around I) | Approximately Square Planar | [1] |

| Overall Dimer Structure | Planar | [1][2] |

Bonding Analysis

The bonding in the I₂Cl₆ dimer is a fascinating interplay of different types of chemical bonds, which explains its structure and reactivity.

Covalent and Coordinate Covalent Bonds

The terminal iodine-chlorine (I-Cl) bonds are conventional polar covalent bonds.[1] The significant difference in electronegativity between iodine (2.66) and chlorine (3.16) leads to a polar bond with a partial positive charge on the iodine atom and a partial negative charge on the chlorine atom.[1]

The bridging chlorine atoms are involved in a more complex bonding scenario. Each bridging chlorine atom forms coordinate covalent bonds with two iodine atoms.[5]

Three-Center Four-Electron (3c-4e) Bonding

The bonding in the I-Cl-I bridge is best described by the three-center four-electron (3c-4e) bond model. In this model, a p-orbital on the bridging chlorine atom overlaps with orbitals on the two adjacent iodine atoms. This results in three molecular orbitals: one bonding, one non-bonding, and one anti-bonding. The four valence electrons (one from each iodine and two from the chlorine's lone pair) fill the bonding and non-bonding orbitals, leading to a stable bond that holds the dimer together.[1] This delocalized electron system contributes significantly to the overall stability of the dimeric structure.[1]

VSEPR Theory and the Monomeric Unit

While not stable in the solid state, it is instructive to consider the monomeric ICl₃ unit from the perspective of Valence Shell Electron Pair Repulsion (VSEPR) theory.[1] The central iodine atom has seven valence electrons, and each of the three chlorine atoms contributes one, for a total of 10 valence electrons, or five electron pairs, around the central iodine. These five electron pairs arrange themselves in a trigonal bipyramidal geometry to minimize repulsion.[6] With three bonding pairs and two lone pairs, VSEPR theory predicts a T-shaped molecular geometry for the ICl₃ monomer.[7][8][9] The lone pairs occupy the equatorial positions to minimize 90° lone pair-bonding pair repulsions.

Experimental Protocols

The determination of the crystal structure of this compound relies on single-crystal X-ray diffraction. The bonding analysis is primarily theoretical, supported by the experimentally determined structure.

Synthesis of this compound Crystals

A common method for synthesizing this compound for crystallographic analysis involves the direct reaction of iodine with excess liquid chlorine at low temperatures or by heating a mixture of liquid iodine and chlorine gas.[2] Another laboratory-scale synthesis involves the reaction of solid potassium chlorate with iodine in the presence of concentrated hydrochloric acid, carefully controlling the temperature.[10]

Single-Crystal X-ray Diffraction

The following outlines a generalized experimental workflow for the determination of the crystal structure of I₂Cl₆.

Logical Relationships in Bonding Analysis

The understanding of the bonding in this compound is derived from a combination of experimental evidence and theoretical models. The following diagram illustrates the logical flow from the experimentally observed structure to the theoretical description of its bonding.

Conclusion

The solid-state structure of this compound is a planar I₂Cl₆ dimer, a result of the formation of three-center four-electron bonds involving bridging chlorine atoms. This structure contrasts with the T-shaped geometry predicted for the unstable monomeric form by VSEPR theory. A thorough understanding of this dimeric structure and its complex bonding is essential for predicting and controlling the reactivity of this compound in synthetic applications. The combination of experimental techniques like X-ray diffraction and theoretical models provides a comprehensive picture of this intriguing interhalogen compound.

References

- 1. webqc.org [webqc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. Materials Data on ICl3 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]

- 5. quora.com [quora.com]

- 6. homework.study.com [homework.study.com]

- 7. Page loading... [guidechem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. quora.com [quora.com]

- 10. Experiment 1: this compound - 2281 Words | Cram [cram.com]

An In-depth Technical Guide to the Molecular Geometry of Iodine Trichloride (ICl₃) and VSEPR Theory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure of iodine trichloride (ICl₃), grounded in Valence Shell Electron Pair Repulsion (VSEPR) theory and supported by experimental data. The document details the theoretical framework, experimental determination, and structural parameters of this interhalogen compound.

Introduction to this compound (ICl₃)

This compound is an interhalogen compound with significant reactivity, often employed as a chlorinating and oxidizing agent. In the solid state, it exists as a planar dimer with the formula I₂Cl₆[1]. However, in the gas phase or as a monomer, its structure is dictated by the principles of VSEPR theory. Understanding the precise geometry of the ICl₃ monomer is crucial for predicting its reactivity and interaction in various chemical systems.

VSEPR Theory and the Prediction of ICl₃ Geometry

The VSEPR model is a foundational theory used to predict the geometry of individual molecules from the number of electron pairs surrounding their central atoms. The application of VSEPR theory to the ICl₃ monomer follows a systematic process.

Step 1: Lewis Structure Determination To determine the arrangement of atoms and electrons, the Lewis structure is first established.

-

Valence Electrons: Iodine (Group 17) contributes 7 valence electrons, and each of the three Chlorine atoms (Group 17) contributes 7.

-

Total Valence Electrons = 7 (from I) + 3 × 7 (from Cl) = 28 electrons.

-

-

Central Atom: Iodine is the central atom as it is less electronegative than chlorine[2].

-

Structure: Three chlorine atoms are singly bonded to the central iodine atom. This uses 3 pairs (6 electrons). The remaining 22 electrons are distributed as lone pairs. Each chlorine atom receives 3 lone pairs to complete its octet, and the central iodine atom receives the final 2 lone pairs[3][4].

The resulting Lewis structure shows the iodine atom is surrounded by three bonding pairs and two lone pairs of electrons.

Step 2: Electron Geometry The central iodine atom has a total of five electron groups (3 bonding pairs + 2 lone pairs)[3][4]. According to VSEPR theory, five electron groups will arrange themselves in a trigonal bipyramidal geometry to maximize their separation and minimize electrostatic repulsion[4][5].

Step 3: Molecular Geometry In a trigonal bipyramidal arrangement, there are two distinct positions: axial and equatorial. To minimize repulsion, the larger lone pairs of electrons occupy the equatorial positions, which offer more space (120° separation) compared to the axial positions (90° separation).

-

Lone Pair Repulsion: The repulsion hierarchy is Lone Pair-Lone Pair > Lone Pair-Bonding Pair > Bonding Pair-Bonding Pair. Placing the two lone pairs in the equatorial positions minimizes these repulsions.

-

Resulting Shape: With the two lone pairs occupying equatorial sites, the three chlorine atoms are forced into a shape resembling the letter 'T'. Therefore, the molecular geometry of the ICl₃ monomer is T-shaped [1][2][5]. This corresponds to an AX₃E₂ classification in VSEPR notation[6].

Step 4: Hybridization To accommodate five electron groups (three bonding pairs and two lone pairs), the central iodine atom undergoes hybridization. One 5s orbital, three 5p orbitals, and one 5d orbital combine to form five sp³d hybrid orbitals [3]. These hybrid orbitals arrange themselves in a trigonal bipyramidal geometry to house the electron pairs.

Quantitative Structural Data

The structural parameters of this compound have been determined experimentally, revealing differences between the gaseous monomer and the solid-state dimer.

| Parameter | ICl₃ Monomer (Gas Phase, VSEPR Prediction) | I₂Cl₆ Dimer (Solid State, Experimental) |

| Molecular Geometry | T-shaped | Planar, two bridging Cl atoms |

| I-Cl Bond Length (Axial) | Not experimentally specified in searches | 2.39 Å (Terminal bonds) |

| I-Cl Bond Length (Equatorial) | Not experimentally specified in searches | 2.74 Å (Bridging bonds) |

| Cl-I-Cl Bond Angle | Approx. 90°[2][5][7] | Varies within the dimeric structure |

| Table 1: Summary of quantitative data for this compound. Data for the solid-state dimer is derived from X-ray crystallography studies[6]. |

The bond angles in the T-shaped monomer are predicted to be approximately 90° between the axial and equatorial chlorine atoms[2][5]. Due to the strong repulsion from the two lone pairs in the equatorial plane, the actual axial-equatorial Cl-I-Cl bond angle is expected to be slightly less than 90°.

Visualization of VSEPR Logic for ICl₃

The logical progression from electron counting to the final molecular shape as dictated by VSEPR theory is illustrated below.

The diagram below illustrates the relationship between the parent electron geometry and the resulting molecular geometry.

Experimental Protocols for Structural Determination

The primary method for determining the precise structure of this compound in its solid, dimeric state (I₂Cl₆) is Single-Crystal X-ray Diffraction . While specific experimental details for the original determination are extensive, a representative protocol is outlined here.

Objective: To determine the atomic positions, bond lengths, and bond angles of crystalline I₂Cl₆.

Methodology: Single-Crystal X-ray Crystallography

-

Crystal Preparation:

-

High-purity this compound is synthesized, typically by reacting iodine with excess liquid chlorine[1].

-

Single crystals of I₂Cl₆ suitable for diffraction (typically < 0.5 mm in any dimension) are grown from the melt or by slow sublimation in a sealed capillary under anhydrous conditions to prevent hydrolysis.

-

A suitable crystal is selected and mounted on a goniometer head, often coated in an inert oil and flash-cooled under a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal vibrations and radiation damage.

-

-

Data Collection:

-

The mounted crystal is placed in an X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

-

The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a wide range of angles. Each image captures the intensity and position of the diffracted X-ray spots.

-

-

Data Processing and Structure Solution:

-

The collected images are processed to determine the unit cell dimensions and the crystal's space group (for I₂Cl₆, this is the triclinic P-1 space group)[6].

-

The intensities of thousands of unique reflections are integrated and corrected for various factors (e.g., Lorentz-polarization effects, absorption).

-

The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

-

An atomic model of the I₂Cl₆ dimer is built into the electron density map.

-

-

Structure Refinement:

-

The atomic positions and thermal displacement parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

-

The quality of the final model is assessed using metrics such as the R-factor. The refined model provides the final, high-precision bond lengths and angles presented in Table 1.

-

For the gaseous ICl₃ monomer, Gas-Phase Electron Diffraction (GED) or Microwave Spectroscopy would be the methods of choice, as they provide structural information on free molecules devoid of intermolecular forces present in the solid state[8]. These techniques measure how electrons or microwaves are scattered by the gas-phase molecules, from which internuclear distances and angles can be derived.

Conclusion

The molecular geometry of the this compound monomer is a classic example of the predictive power of VSEPR theory. The model accurately predicts a T-shaped geometry arising from a trigonal bipyramidal arrangement of five electron groups around the central iodine atom. This theoretical structure is consistent with experimental observations, which in the solid state reveal a dimeric form, I₂Cl₆. The detailed structural parameters, determined through techniques like X-ray crystallography, provide the precise data essential for advanced chemical modeling and understanding the reactivity of this important interhalogen compound.

References

- 1. quora.com [quora.com]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. CCCBDB listing of experimental geometry data page 2 [cccbdb.nist.gov]

- 4. CCCBDB Experimental bond lengths 3 [cccbdb.nist.gov]

- 5. Rotational spectroscopy of mixtures of ethyne and iodine monochloride: isolation and characterisation of the π-type complex C2H2···ICl - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Gas electron diffraction - Wikipedia [en.wikipedia.org]

A Technical Guide to the Lewis Structure and Electron Configuration of Iodine Trichloride (ICl₃)

Abstract: Iodine trichloride (ICl₃) is a significant interhalogen compound, notable for its hypervalent nature and its existence as a planar dimer (I₂Cl₆) in the solid state. This guide provides an in-depth analysis of the electronic structure, molecular geometry, and bonding of ICl₃. It details the step-by-step determination of its Lewis structure, the principles of VSEPR theory and hybridization that dictate its shape, and a summary of its key quantitative data. Furthermore, this document outlines common experimental protocols for the synthesis and structural characterization of ICl₃, tailored for researchers and professionals in chemistry and drug development.

Electron Configuration and Valence Electrons

The foundation for understanding the structure of any molecule begins with the electron configuration of its constituent atoms.

-

Iodine (I): As a halogen in the fifth period, iodine's ground-state electron configuration is [Kr] 4d¹⁰ 5s² 5p⁵. It possesses seven valence electrons in the 5s and 5p orbitals.

-

Chlorine (Cl): Chlorine, a halogen in the third period, has an electron configuration of [Ne] 3s² 3p⁵, also contributing seven valence electrons.

To determine the total number of valence electrons for ICl₃, the contributions from the central iodine atom and the three chlorine atoms are summed: Total Valence Electrons = (Valence e⁻ of I) + 3 × (Valence e⁻ of Cl) = 7 + 3 × 7 = 28.

Lewis Structure Determination

The Lewis structure for ICl₃ can be systematically determined through the following steps. Iodine is the central atom as it is the least electronegative and can accommodate an expanded octet due to its available d-orbitals.

-

Calculate Total Valence Electrons: As determined above, there are 28 valence electrons available for bonding and lone pairs.

-

Connect Atoms: Place the iodine atom in the center and draw single bonds to the three chlorine atoms. This uses 3 × 2 = 6 electrons.

-

Complete Octets on Terminal Atoms: Distribute the remaining 22 electrons to the outer chlorine atoms to satisfy the octet rule. Each chlorine atom requires 6 additional electrons (3 lone pairs), for a total of 3 × 6 = 18 electrons.

-

Place Remaining Electrons on Central Atom: After completing the octets on the chlorine atoms, 22 - 18 = 4 electrons remain. These are placed on the central iodine atom as two lone pairs.

-

Verify Formal Charges: The formal charge for each atom is calculated to ensure the most stable structure. The formula is: Formal Charge = (Valence e⁻) - (Non-bonding e⁻) - (Bonding e⁻ / 2)

-

Iodine: 7 - 4 - (6 / 2) = 0

-

Each Chlorine: 7 - 6 - (2 / 2) = 0 A formal charge of zero on all atoms indicates a highly stable and plausible Lewis structure.

-

The resulting Lewis structure shows a central iodine atom bonded to three chlorine atoms, with two lone pairs on the iodine and three lone pairs on each chlorine.

Molecular Geometry and Hybridization

The three-dimensional shape of ICl₃ is predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory.

-

Electron Geometry: The central iodine atom has five electron domains: three bonding pairs and two lone pairs. These five domains arrange themselves in a trigonal bipyramidal geometry to minimize repulsion.

-

Molecular Geometry: In a trigonal bipyramidal arrangement, lone pairs preferentially occupy the equatorial positions to minimize 90° repulsions. With two lone pairs in the equatorial plane, the resulting molecular shape is T-shaped . The bond angles are approximately 90° between the axial and equatorial chlorine atoms.

To accommodate five electron domains, the iodine atom undergoes sp³d hybridization . An electron from one of the 5p orbitals is promoted to an empty 5d orbital. This results in five half-filled sp³d hybrid orbitals, three of which form sigma bonds with the chlorine atoms, while the other two hold the lone pairs.

Quantitative Molecular Data

The structural and electronic properties of this compound are summarized in the table below. Note that in the solid state, ICl₃ exists as a planar dimer, I₂Cl₆, which features both terminal and bridging chlorine atoms with different bond lengths.

| Property | Value | Citation(s) |

| Molecular Formula | ICl₃ | |

| Electron Geometry | Trigonal Bipyramidal | |

| Molecular Geometry | T-shaped | |

| Hybridization (Iodine) | sp³d | |

| Bond Angles | ~90° | |

| I-Cl Bond Length (Terminal) | ~2.32 Å (in I₂Cl₆ dimer) | |

| I-Cl Bond Length (Bridging) | ~2.78 Å (in I₂Cl₆ dimer) | |

| Formal Charge (Iodine) | 0 | |

| Formal Charge (Chlorine) | 0 |

Experimental Protocols

Synthesis of this compound

A common laboratory method for synthesizing ICl₃ involves the oxidation of iodine in the presence of concentrated hydrochloric acid.

Methodology:

-

Reagents: Powdered iodine (I₂), potassium chlorate (KClO₃), and concentrated hydrochloric acid (HCl) are required.

-

Procedure: 2g of powdered iodine is mixed with 1g of potassium chlorate in a flask under vigorous stirring.

-

Reaction: 4.5 mL of concentrated HCl is added dropwise to the mixture. The temperature must be carefully controlled and kept below 40°C to ensure the rate of formation exceeds the rate of decomposition. The reaction is: KClO₃ + I₂ + 6HCl → KCl + 2ICl₃ + 3H₂O.

-

Observation: The mixture transforms into an orange-yellow liquid, and over approximately 30 minutes of continued stirring, long, bright yellow crystals of ICl₃ precipitate from the solution.

-

Isolation: The crystals are isolated by filtration after cooling the flask. The product should not be washed with water, as it is highly soluble and hydrolyzes.

Structural Characterization

The structure and properties of the synthesized ICl₃ are confirmed using various analytical techniques.

-

X-ray Crystallography: This is the definitive method for determining the solid-state structure. It was used to establish that ICl₃ crystallizes as the planar dimer I₂Cl₆.

-

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. For the I₂Cl₆ dimer, IR spectroscopy shows characteristic stretches for terminal I-Cl bonds (285 cm⁻¹) and bridging I-Cl bonds (245 cm⁻¹ and 195 cm⁻¹). Raman spectroscopy reveals strong bands for symmetric stretching and bending vibrations.

-

UV-Vis Spectroscopy: This method provides information about electronic transitions. ICl₃ exhibits strong absorption maxima around 320 nm and 385 nm in a dichloromethane solution. It can also be used to monitor the compound's stability in solution.

-

Photoelectron Spectroscopy (PES): This technique has been used in combination with theoretical calculations to study the ionization potentials of ICl₃.

Conclusion

This compound is a hypervalent molecule with a T-shaped geometry derived from a trigonal bipyramidal electron arrangement, as explained by VSEPR theory. Its central iodine atom is sp³d hybridized, allowing it to accommodate five electron domains (three bonding pairs and two lone pairs). While existing as a monomer in the gas phase, it forms a stable I₂Cl₆ dimer in the solid state. The synthesis and characterization of ICl₃ rely on controlled oxidative reactions and a suite of spectroscopic and crystallographic techniques, providing a comprehensive understanding of this reactive interhalogen compound.

Thermodynamic Properties of Solid-State Iodine Trichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of iodine trichloride (ICl₃) in its solid state. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require accurate thermodynamic data for this reactive interhalogen compound. The information presented herein is compiled from various scientific sources and is supplemented with detailed experimental protocols and data visualizations to facilitate understanding and application.

Introduction to this compound

This compound is a bright yellow, crystalline solid with a pungent odor. In the solid state, it exists as a planar dimer, I₂Cl₆. It is a highly reactive compound and a strong oxidizing agent, making it a substance of interest in various chemical syntheses. A thorough understanding of its thermodynamic properties is crucial for process safety, reaction optimization, and the development of novel applications.

Quantitative Thermodynamic Data

The key thermodynamic parameters for solid this compound at standard conditions (298.15 K and 1 bar) are summarized in the table below.

| Thermodynamic Property | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation | ΔHf° | -88.5 | kJ/mol |

| Standard Molar Entropy | S° | 240 | J/(mol·K) |

| Heat Capacity (at 298 K) | Cp | 120 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation (Calculated) | ΔGf° | -39.7 | kJ/mol |

Calculation of Standard Gibbs Free Energy of Formation (ΔGf°)

The standard Gibbs free energy of formation was calculated using the following equation:

ΔGf° = ΔHf° - TΔSf°

Where:

-

ΔHf° is the standard enthalpy of formation of ICl₃(s).

-

T is the standard temperature (298.15 K).

-

ΔSf° is the standard entropy of formation, calculated from the standard entropies of the compound and its constituent elements in their standard states: ΔSf° = S°(ICl₃, s) - [½ * S°(I₂, s) + ³/₂ * S°(Cl₂, g)]

The standard entropy values for the elements are:

Therefore, ΔSf° = 240 J/(mol·K) - [½ * 116.14 J/(mol·K) + ³/₂ * 223.08 J/(mol·K)] ΔSf° = 240 - (58.07 + 334.62) J/(mol·K) ΔSf° = -152.69 J/(mol·K)

And, ΔGf° = -88.5 kJ/mol - (298.15 K * -0.15269 kJ/(mol·K)) ΔGf° = -88.5 + 45.53 kJ/mol ΔGf° = -42.97 kJ/mol

Experimental Protocols

The determination of the thermodynamic properties of a reactive and air-sensitive compound like this compound requires specialized experimental procedures and handling techniques. The following sections outline detailed methodologies for the synthesis, purification, and calorimetric analysis of solid ICl₃.

Synthesis and Purification of this compound

Synthesis: this compound can be prepared by the direct reaction of iodine with an excess of liquid chlorine at low temperatures.[3] A typical laboratory-scale synthesis involves the following steps:

-

A known mass of high-purity solid iodine is placed in a pre-weighed glass reaction vessel.

-

The vessel is cooled to approximately -70 °C using a dry ice/acetone bath.

-

An excess of liquid chlorine is carefully condensed into the reaction vessel.

-

The mixture is allowed to react with gentle warming to room temperature while stirring. The formation of bright yellow crystals of this compound will be observed.

-

Once the reaction is complete, any unreacted chlorine is removed by passing a stream of dry nitrogen gas over the product.

Purification: For high-purity this compound suitable for calorimetric measurements, sublimation is the preferred method of purification.[4]

-

The crude this compound is transferred to a sublimation apparatus under an inert, dry atmosphere (e.g., in a glovebox).

-

The apparatus is evacuated, and the crude material is gently heated to a temperature slightly above room temperature.

-

The purified this compound sublimes and is collected on a cold finger or a cooled surface within the apparatus.

-

The purified crystals are then carefully collected and stored in a sealed container under an inert atmosphere to prevent decomposition and reaction with moisture.

Determination of Heat Capacity (Cp) by Adiabatic Calorimetry

Adiabatic calorimetry is a suitable technique for measuring the heat capacity of reactive solids as it minimizes heat exchange with the surroundings, leading to high accuracy.[5][6]

Experimental Workflow:

-

Sample Preparation: A precisely weighed sample (typically 1-5 g) of purified this compound is hermetically sealed in a sample container made of an inert material (e.g., gold-plated copper) inside a glovebox to prevent exposure to air and moisture.

-

Calorimeter Setup: The sealed sample container is placed inside the adiabatic calorimeter. The calorimeter consists of an inner vessel (containing the sample) and an outer adiabatic shield.

-

Evacuation and Thermal Equilibration: The calorimeter is evacuated to a high vacuum to eliminate heat transfer by convection. The system is then cooled to the starting temperature of the experiment (e.g., liquid nitrogen or helium temperatures) and allowed to reach thermal equilibrium.

-

Heating and Data Acquisition: A known amount of electrical energy (heat) is supplied to the sample container through a heater, causing a small, incremental increase in temperature (typically 1-5 K). The temperature of the sample and the adiabatic shield are continuously monitored. The temperature of the shield is actively controlled to match the temperature of the sample, thereby minimizing heat loss.

-

Data Analysis: The heat capacity of the sample is calculated from the electrical energy supplied (Q), the resulting temperature rise (ΔT), and the known heat capacity of the sample container (Ccontainer) using the equation: Cp,sample = (Q / ΔT) - Ccontainer

-

This process is repeated over the desired temperature range to obtain the heat capacity as a function of temperature.

Determination of Enthalpy of Formation (ΔHf°) by Bomb Calorimetry

Due to the reactive nature of this compound, direct synthesis from its elements within a bomb calorimeter is challenging. Therefore, the enthalpy of formation is typically determined indirectly through the enthalpy of reaction with a suitable reagent. A common method involves reaction with a reducing agent in solution.

Experimental Workflow:

-

Calorimeter Calibration: The heat capacity of the bomb calorimeter system is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

Sample Preparation: A known mass of purified this compound is encapsulated in a sealed, thin-walled glass ampoule under an inert atmosphere.

-

Reaction Setup: The sealed ampoule is placed in the bomb calorimeter, which contains a solution of a suitable reducing agent (e.g., a standardized solution of arsenious acid). The bomb is then sealed and pressurized with an inert gas like argon.

-

Initiation of Reaction: The calorimeter is placed in a water bath, and the system is allowed to reach thermal equilibrium. The reaction is initiated by breaking the glass ampoule, allowing the this compound to react with the reducing solution.

-

Temperature Measurement: The temperature of the water in the calorimeter is precisely measured before and after the reaction to determine the temperature change (ΔT).

-

Data Analysis: The heat of reaction (qrxn) is calculated using the equation: qrxn = - Ccal * ΔT where Ccal is the heat capacity of the calorimeter system.

-

The standard enthalpy of the reaction is then determined, and through a Hess's Law cycle involving the known enthalpies of formation of the other reactants and products in the reaction, the standard enthalpy of formation of this compound can be calculated.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the thermodynamic properties of solid-state this compound.

Caption: Workflow for determining thermodynamic properties of ICl₃.

References

- 1. oxfordlabchem.com [oxfordlabchem.com]

- 2. researchgate.net [researchgate.net]

- 3. JPH0735243B2 - Method for producing iodine monochloride - Google Patents [patents.google.com]

- 4. This compound | 865-44-1 [chemicalbook.com]

- 5. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]

- 6. fauske.com [fauske.com]

Stability and Decomposition of Iodine Trichloride Under Heat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodine trichloride (ICl₃), an interhalogen compound, exists in the solid state as a planar dimer, I₂Cl₆.[1] It is a bright yellow crystalline solid that finds application as a chlorinating and iodinating agent in organic synthesis.[2][3] However, its utility is intrinsically linked to its thermal stability. This technical guide provides an in-depth analysis of the stability and decomposition of this compound under thermal stress, presenting key quantitative data, detailed experimental protocols for its analysis, and visual representations of its decomposition pathway and analytical workflow.

Thermal Stability and Decomposition Pathway

This compound exhibits limited thermal stability and is sensitive to both heat and light.[1] Upon heating, it undergoes decomposition primarily into iodine monochloride (ICl) and chlorine gas (Cl₂).[1][2] This decomposition becomes significant at temperatures above 77°C.[2][4] The compound also melts at approximately 63°C.[1][4]

The decomposition reaction can be represented as:

ICl₃(s) → ICl(l) + Cl₂(g)

In the molten state, this compound can undergo some ionic dissociation.[4] It is also sensitive to light, and prolonged exposure can lead to the formation of elemental iodine, resulting in a color change from yellow to reddish-brown.[1]

Quantitative Decomposition Data

A summary of the key quantitative data related to the thermal decomposition of this compound is presented in the table below.

| Parameter | Value | Reference |

| Melting Point | 63 °C | [1][4] |

| Decomposition Onset Temperature | > 77 °C | [2][4] |

| Decomposition Products | Iodine Monochloride (ICl), Chlorine (Cl₂) | [1][2] |

| Standard Enthalpy of Formation (ΔH°f) | -88.5 kJ/mol | [4] |

| Half-life at 100 °C | ~30 minutes | [4] |

Experimental Analysis of Thermal Stability

The thermal stability of this compound can be effectively investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Protocols

Due to the reactive and volatile nature of this compound and its decomposition products, specific precautions must be taken during thermal analysis.

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the mass loss of this compound as a function of temperature, identifying the onset and completion of decomposition.

-

Apparatus: A calibrated thermogravimetric analyzer, preferably coupled with a mass spectrometer (MS) for evolved gas analysis.

-

Sample Preparation: A small, representative sample (typically 1-5 mg) should be carefully loaded into a clean, inert crucible (e.g., alumina or platinum). Due to the corrosive nature of the evolved gases, a quartz liner for the furnace is recommended.

-

Experimental Conditions:

-

Atmosphere: A dry, inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) is crucial to prevent side reactions.

-

Heating Rate: A controlled heating rate, typically in the range of 5-20 °C/min, should be applied.

-

Temperature Range: The experiment should be run from ambient temperature to a temperature sufficiently above the decomposition point to ensure complete reaction (e.g., 25 °C to 150 °C).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) will show a distinct mass loss step corresponding to the decomposition. The onset temperature of this mass loss is a key indicator of thermal stability. The percentage of mass loss should be calculated and compared to the theoretical mass loss for the decomposition reaction. If coupled with a mass spectrometer, the evolved gases (chlorine and iodine monochloride) can be identified and their evolution profiles correlated with the mass loss step.

2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with the melting and decomposition of this compound, allowing for the determination of the enthalpy of these transitions.

-

Apparatus: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) should be hermetically sealed in a suitable crucible (e.g., a gold-plated stainless steel high-pressure crucible) to contain the volatile and corrosive products. An empty, sealed crucible should be used as a reference.

-

Experimental Conditions:

-

Atmosphere: A dry, inert atmosphere (e.g., nitrogen or argon) should be maintained in the DSC cell.

-

Heating Rate: A controlled heating rate, typically 5-10 °C/min, should be used.

-

Temperature Range: The temperature program should encompass the melting and decomposition transitions (e.g., 25 °C to 150 °C).

-

-

Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of this compound and a subsequent endothermic or exothermic peak associated with its decomposition. The peak area can be integrated to determine the enthalpy of fusion and the enthalpy of decomposition.

Safety Precautions:

-

All handling of this compound should be performed in a well-ventilated fume hood.

-

Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

-

The exhaust from the TGA and DSC instruments should be vented into a scrubbing system to neutralize the corrosive chlorine and iodine monochloride gases.

Visualizing the Process

Decomposition Pathway

The thermal decomposition of this compound can be visualized as a straightforward process.

Caption: Thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

A generalized workflow for the thermal analysis of this compound is depicted below.

References

Navigating the Challenges of Iodine Trichloride Solubility in Organic Media: A Technical Guide

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility of iodine trichloride in organic solvents. This document addresses the critical need for consolidated information on the behavior of this highly reactive interhalogen compound in non-aqueous systems, providing both a summary of available solubility data and detailed experimental methodologies.

This compound (ICl₃) is a potent oxidizing and halogenating agent with significant applications in organic synthesis and the development of pharmaceutical compounds.[1][2][3] However, its utility is often hampered by a lack of precise, quantitative solubility data in common organic solvents. This guide aims to bridge that knowledge gap by presenting a thorough review of existing literature and offering practical protocols for its handling and analysis.

Qualitative Solubility Overview

While comprehensive quantitative data remains elusive in readily accessible literature, a qualitative understanding of this compound's solubility has been established. It is generally reported as soluble in a range of organic solvents, although this is often accompanied by decomposition or reaction with the solvent itself.[1][2][4][5][6] The table below summarizes the qualitative solubility of this compound in several common organic solvents.

| Solvent | Chemical Formula | Qualitative Solubility | Notes | Citations |

| Ethanol | C₂H₅OH | Soluble (with reaction) | Reacts with alcohols. | [1][2][4][5] |

| Benzene | C₆H₆ | Soluble | Forms charge-transfer complexes. | [1][2][3][4][6] |

| Carbon Tetrachloride | CCl₄ | Soluble | Some sources report insolubility. | [1][2][4] |

| Diethyl Ether | (C₂H₅)₂O | Soluble | [4][6] | |

| Acetic Acid | CH₃COOH | Soluble | [5] | |

| Acetone | (CH₃)₂CO | Soluble | [5] | |

| Phosphorus(V) Oxychloride | POCl₃ | Very Soluble | Also known as phosphoryl chloride. | [4][5] |

It is crucial to note that the term "soluble" in many sources is not quantified and may indicate a range of solubility levels. Furthermore, the reactivity of this compound, particularly its moisture sensitivity and tendency to decompose, can significantly influence its apparent solubility.[1][5]

Interaction and Decomposition Pathways

The dissolution of this compound in organic solvents is not merely a physical process; it often involves complex chemical interactions. In its solid state, this compound exists as a planar dimer, I₂Cl₆.[5][7] Upon dissolution, this dimeric structure can be influenced by the solvent.

In aromatic solvents like benzene, this compound can act as an electrophile, forming σ-complexes in the initial stages of aromatic halogenation.[8][9] This interaction contributes to its solubility in such solvents.

References

- 1. This compound | 865-44-1 [chemicalbook.com]

- 2. Cas 865-44-1,this compound | lookchem [lookchem.com]

- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound [chemister.ru]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. Page loading... [guidechem.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Assertion Benzene reacts with iodine monochloride in class 11 chemistry CBSE [vedantu.com]

In-Depth Technical Guide: The Hydrolysis of Iodine Trichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction of iodine trichloride with water, detailing the hydrolysis products under various conditions, relevant quantitative data, and detailed experimental protocols for analysis.

Introduction

This compound (ICl₃) is a reactive interhalogen compound that serves as a powerful chlorinating and iodinating agent in organic synthesis. Its interaction with water is a critical aspect of its chemistry, leading to a series of hydrolysis products with varying compositions depending on the reaction conditions. Understanding the kinetics, thermodynamics, and products of this reaction is essential for its safe handling, application in aqueous or moist environments, and for the development of quenching procedures. In its solid state, this compound exists as a planar dimer, I₂Cl₆.[1]

The Hydrolysis Reaction of this compound

This compound reacts readily with water, and the nature of the products is highly dependent on the temperature of the reaction medium.

Reaction with Cold Water:

In cold water, this compound undergoes hydrolysis to produce hydrochloric acid (HCl), iodic acid (HIO₃), and iodine monochloride (ICl).[1] The balanced chemical equation for this reaction is:

2 ICl₃ + 3 H₂O → 5 HCl + HIO₃ + ICl[1]

Reaction with Hot Water:

In hot water, the hydrolysis of this compound yields hydrochloric acid (HCl), iodic acid (HIO₃), and elemental iodine (I₂).[1] The balanced chemical equation for this reaction is:

5 ICl₃ + 9 H₂O → 15 HCl + 3 HIO₃ + I₂[1]

Quantitative Data

The following tables summarize the available quantitative data for the hydrolysis of this compound and its general properties.

Table 1: Kinetic Data for the Hydrolysis of this compound

| Parameter | Value | Temperature (°C) | Conditions |

| Hydrolysis Rate Constant | 8.7 × 10⁻⁴ s⁻¹ | 25 | In water |

Table 2: Thermodynamic and Physical Properties of this compound

| Property | Value |

| Molar Mass | 233.264 g/mol (monomer) |

| Appearance | Yellow or red solid[1] |

| Density | 3.11 g/cm³ (at 15 °C)[1] |

| Melting Point | 63 °C[1] |

| Boiling Point | Decomposes[1] |

| Standard Enthalpy of Formation (ΔfH°) | -88.5 kJ/mol |

Reaction Pathways and Mechanisms

The hydrolysis of this compound proceeds through a complex series of reactions involving the formation of intermediate species. The distinct outcomes in cold versus hot water suggest a temperature-dependent stability of the initial hydrolysis products, particularly iodine monochloride.

Hydrolysis Pathway in Cold Water

Caption: Reaction pathway of this compound with cold water.

Hydrolysis Pathway in Hot Water

Caption: Reaction pathway of this compound with hot water.

Experimental Protocols

The following section outlines detailed methodologies for the preparation of this compound and the subsequent analysis of its hydrolysis products.

Preparation of this compound

This compound can be prepared by the direct reaction of iodine with an excess of liquid chlorine at -70 °C. Alternatively, a laboratory-scale synthesis can be performed by reacting iodine with potassium chlorate in concentrated hydrochloric acid.

Materials:

-

Iodine (I₂)

-

Potassium chlorate (KClO₃)

-

Concentrated hydrochloric acid (HCl)

-

Ice bath

-

Reaction flask with a stirrer

-

Buchner funnel and filter paper

Procedure:

-

In a well-ventilated fume hood, add a stoichiometric amount of iodine to a reaction flask containing concentrated hydrochloric acid.

-

Cool the mixture in an ice bath.

-

Slowly add potassium chlorate to the stirred mixture. The reaction is exothermic and should be controlled to maintain a low temperature.

-

Continue stirring until the reaction is complete, as indicated by the formation of a yellow crystalline precipitate of this compound.

-

Isolate the product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold, concentrated hydrochloric acid and then with a suitable solvent like carbon tetrachloride.

-

Dry the product in a desiccator.

Experimental Workflow for Hydrolysis and Product Analysis

Caption: Experimental workflow for the study of ICl₃ hydrolysis.

Quantitative Analysis of Hydrolysis Products

A combination of titrimetric and spectroscopic methods is recommended for the accurate quantification of the various hydrolysis products.

5.3.1. Titrimetric Determination of Iodic Acid and Total Iodine

This method determines the concentration of iodate and can be adapted to find the total iodine content.

Materials:

-

Potassium iodide (KI) solution (10% w/v)

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (0.1 M)

-

Starch indicator solution

-

Sulfuric acid (H₂SO₄), dilute

-

Bromine water

-

Formic acid

Procedure for Iodic Acid:

-

Take a known volume of the hydrolysis reaction mixture.

-

Acidify the solution with dilute sulfuric acid.

-

Add an excess of potassium iodide solution. Iodic acid will oxidize the iodide to iodine. HIO₃ + 5 HI → 3 I₂ + 3 H₂O

-

Titrate the liberated iodine with standardized sodium thiosulfate solution until the solution becomes pale yellow.

-

Add a few drops of starch indicator. The solution will turn deep blue.

-

Continue the titration with sodium thiosulfate until the blue color disappears.

-

The concentration of iodic acid can be calculated from the volume of sodium thiosulfate used.

Procedure for Total Iodine (Iodate + Iodide/Iodine):

-

To a separate aliquot of the sample, add bromine water to oxidize all iodine species to iodate.

-

Remove excess bromine by adding formic acid.

-

Proceed with the iodometric titration as described above for iodic acid.

5.3.2. Titrimetric Determination of Chloride

Chloride ions can be determined by titration with a standardized silver nitrate solution (Mohr's method or Volhard's method).

Materials:

-

Standardized silver nitrate (AgNO₃) solution (0.1 M)

-

Potassium chromate (K₂CrO₄) indicator (for Mohr's method)

-

Nitrobenzene (for Volhard's method)

-

Standardized potassium thiocyanate (KSCN) solution (0.1 M)

-

Ferric ammonium sulfate indicator (for Volhard's method)

-

Nitric acid (HNO₃)

Procedure (Mohr's Method - for neutral solutions):

-

Neutralize a known volume of the sample solution.

-

Add a small amount of potassium chromate indicator.

-

Titrate with standardized silver nitrate solution until the first appearance of a permanent reddish-brown precipitate of silver chromate.

5.3.3. UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy can be used to monitor the concentration of species that absorb in the ultraviolet and visible regions, such as iodine, triiodide (formed from I₂ and I⁻), and potentially iodine monochloride.

Procedure:

-

Calibrate the spectrophotometer with standard solutions of iodine, iodine monochloride, and potassium triiodide in the appropriate solvent to determine their molar absorptivity at their respective λmax.

-

During the hydrolysis reaction, withdraw aliquots at specific time intervals.

-

Quench the reaction if necessary (e.g., by rapid cooling or dilution).

-

Record the UV-Vis spectrum of each aliquot.

-

Use the Beer-Lambert law to calculate the concentration of the absorbing species. Iodine (I₂) in aqueous solution typically shows an absorption peak around 460 nm, while the triiodide ion (I₃⁻) has a strong absorption peak at approximately 353 nm.

Safety Precautions

This compound is a corrosive and oxidizing agent. It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The reaction with water can be vigorous, especially with hot water, and may release corrosive fumes of HCl.

This guide provides a foundational understanding and practical methodologies for the study of this compound hydrolysis. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to strict safety standards.

References

An In-depth Technical Guide to the Historical Discovery and Characterization of Iodine Trichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodine trichloride (ICl₃), an interhalogen compound, has been a subject of chemical interest since the early 19th century. Its potent oxidizing and halogenating properties have carved a niche for it in various synthetic applications, including in the development of pharmaceutical compounds. This technical guide provides a comprehensive overview of the historical discovery, synthesis, and characterization of this compound, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences. The document details historical and modern experimental protocols, summarizes key quantitative data, and illustrates important chemical pathways.

Historical Discovery and Context

The story of this compound is intrinsically linked to the discovery of iodine itself. In 1811, French chemist Bernard Courtois first isolated iodine from seaweed ash.[1][2][3] This discovery paved the way for the exploration of its reactivity with other elements. Shortly after, prominent chemists of the era, including Sir Humphry Davy and Joseph Louis Gay-Lussac, rigorously investigated the properties of this new element, confirming its elemental nature and exploring its compounds.[1][4]

While a definitive "discoverer" of this compound is not singular, initial reports of the compound appeared in the chemical literature around 1820.[5] These early investigations were likely qualitative, describing the formation of a yellow crystalline substance from the reaction of iodine with an excess of chlorine. The precise determination of its stoichiometry and chemical properties was a gradual process, reliant on the development of analytical techniques throughout the 19th century. Early methods would have included gravimetric analysis and titrimetry to determine the elemental composition.[6]

A significant leap in understanding the nature of this compound came much later, in the mid-20th century, with the application of X-ray crystallography. These studies revealed that in the solid state, this compound exists as a planar dimer, I₂Cl₆, with two bridging chlorine atoms between the two iodine atoms.[7][8] This discovery was crucial in explaining its stability and reactivity.

Physicochemical Properties

This compound is a bright yellow, crystalline solid with a pungent odor.[7] It is a highly reactive and corrosive substance that is sensitive to light and moisture.[9] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Citations |

| Molecular Formula | ICl₃ (monomer), I₂Cl₆ (dimer in solid state) | [7][8] |

| Molar Mass | 233.26 g/mol (monomer) | [7] |

| Appearance | Bright yellow crystalline solid | [7] |

| Melting Point | 101 °C (at 16 atm, with decomposition) | [10] |

| Density | 3.12 g/cm³ (at 20 °C) | [10] |

| Solubility | Soluble in alcohol and benzene; decomposes in water. | [10] |

| Vapor Pressure | 1.3 hPa (at 64 °C) | [10] |

Experimental Protocols

Historical Synthesis (Vulte, 1895)

This method, described by H. T. Vulte in his "Laboratory manual of inorganic preparations," provides a fascinating glimpse into 19th-century laboratory practices.

Materials:

-

Iodine (20 g)

-

Chlorine gas (17 g)

-

Glass flask

-

Weighed glass balloon

-

Chlorine generator

-

Dry carbon dioxide source

Procedure:

-

Gently heat 20 grams of iodine in a glass flask connected to a weighed glass balloon containing 17 grams of chlorine.

-

The balloon is also connected to a chlorine generator to supply additional chlorine if needed.

-

As iodine vapor enters the balloon, a strong absorption of chlorine occurs, leading to the precipitation of reddish-yellow crystals of this compound on the walls of the balloon.

-

Once the reaction is complete, pass a current of dry carbon dioxide through the apparatus to remove any excess chlorine.

-

The resulting this compound crystals can be mechanically removed.

Historical Synthesis (Howell and Lloyd, 1919)

This method utilizes the reaction of iodic acid and iodine in the presence of concentrated hydrochloric acid.

Materials:

-

Iodic acid (HIO₃) (10.56 g)

-

Resublimed iodine (I₂) (5.08 g)

-

Concentrated hydrochloric acid (HCl, sp. gr. 1.19) (46 ml)

Procedure:

-

Finely grind and thoroughly mix 10.56 g of iodic acid and 5.08 g of resublimed iodine.

-

Cool approximately 46 ml of concentrated hydrochloric acid.

-

Add the powdered mixture of iodic acid and iodine to the cooled hydrochloric acid in small portions while shaking.

-

Continue until the solids are dissolved, which should result in an orange-yellow solution of this compound within about 20 minutes.

Modern Synthesis by Direct Chlorination

A common modern laboratory-scale synthesis involves the direct reaction of iodine with an excess of liquid or gaseous chlorine.

Materials:

-

Iodine (I₂)

-

Liquid or gaseous chlorine (Cl₂)

-

Appropriate reaction vessel (e.g., a thick-walled glass tube or a specialized reactor)

-

Cooling bath (e.g., dry ice/acetone for liquid chlorine)

Procedure (using liquid chlorine):

-

Place a known quantity of iodine in a reaction vessel.

-

Cool the vessel to approximately -70 °C using a cooling bath.

-

Carefully condense an excess of liquid chlorine into the reaction vessel.

-

Allow the reaction to proceed with stirring. The formation of yellow this compound will be observed.

-

After the reaction is complete, the excess chlorine can be removed by evaporation under a stream of dry nitrogen.

Safety Precautions: Both chlorine and this compound are highly toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Purification

This compound can be purified by sublimation at room temperature under reduced pressure.[11] This method takes advantage of the volatility of ICl₃ to separate it from non-volatile impurities.

Chemical Reactions and Characterization

This compound is a versatile reagent, primarily utilized as a chlorinating and oxidizing agent. Its key reactions are summarized below.

Decomposition: Upon heating, this compound decomposes to iodine monochloride (ICl) and chlorine gas.[7]

I₂Cl₆(s) ⇌ 2ICl(l) + 2Cl₂(g)

Hydrolysis: this compound reacts with water to produce a mixture of hydrochloric acid, iodic acid, and elemental iodine.[7]

2ICl₃ + 3H₂O → 5HCl + HIO₃ + ICl

Reaction with Lewis Acids and Bases: this compound acts as a Lewis acid, reacting with chloride ion donors to form the tetrachloroiodate(III) anion ([ICl₄]⁻).

ICl₃ + Cl⁻ → [ICl₄]⁻

Characterization Techniques

Historically, the characterization of this compound would have relied on elemental analysis to determine its empirical formula and melting point determination to assess its purity. Modern characterization relies on a suite of spectroscopic techniques.

Vibrational Spectroscopy (IR and Raman): Infrared and Raman spectroscopy are powerful tools for probing the structure of this compound. The spectra are complex due to its dimeric nature in the solid state. Key vibrational modes include terminal I-Cl stretches, bridging I-Cl stretches, and various bending modes.

UV-Vis Spectroscopy: In solution, this compound exhibits strong absorptions in the ultraviolet-visible region, which can be used for quantitative analysis.[12]

Visualizing Chemical Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Conclusion

This compound, a compound with a rich history rooted in the early days of modern chemistry, continues to be a relevant and powerful reagent. From its initial, rudimentary characterization to the detailed structural elucidation provided by modern techniques, the study of ICl₃ reflects the broader advancements in the field of chemistry. For researchers and professionals in drug development and other areas of chemical synthesis, a thorough understanding of its properties, historical context, and handling is essential for its safe and effective application. The experimental protocols and data presented in this guide offer a solid foundation for the continued exploration and utilization of this versatile interhalogen compound.

References

- 1. Iodine - Wikipedia [en.wikipedia.org]

- 2. todayinsci.com [todayinsci.com]

- 3. civilwarmed.org [civilwarmed.org]

- 4. Discovering iodine | Feature | RSC Education [edu.rsc.org]

- 5. webqc.org [webqc.org]

- 6. quimlab.com.br [quimlab.com.br]

- 7. This compound - Sciencemadness Wiki [sciencemadness.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. chembk.com [chembk.com]

- 10. IODINE CHLORIDE, TRI [chembk.com]

- 11. homework.study.com [homework.study.com]

- 12. Experiment 1: this compound - 2281 Words | Cram [cram.com]

Methodological & Application

Application Notes and Protocols: Iodine Trichloride as a Chlorinating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodine trichloride (ICl₃) is a bright yellow, crystalline interhalogen compound that serves as a potent oxidizing and halogenating agent in organic synthesis.[1][2] In its solid state, it exists as a planar dimer (I₂Cl₆).[3] While its application is less common than other chlorinating agents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), this compound offers unique reactivity, particularly in the electrophilic chlorination of various organic substrates, including aromatic compounds, alkenes, and alkynes. It can also be used for the synthesis of other hypervalent iodine reagents.[4] This document provides detailed application notes and protocols for the use of this compound as a chlorinating agent in organic synthesis.

Safety and Handling

This compound is a corrosive and moisture-sensitive solid.[5] It is crucial to handle it with appropriate safety precautions in a well-ventilated fume hood.[6][7]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[6][7]

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).[6][7]

-

Skin Protection: A lab coat and appropriate chemical-resistant clothing are required.[8]

-

Respiratory Protection: In case of dust formation or inadequate ventilation, a full-face particle respirator or a supplied-air respirator should be used.[5][6]

Handling:

-

Avoid inhalation of dust and vapors.[6]

-

Prevent contact with skin and eyes.[6]

-

Handle in an inert atmosphere (e.g., nitrogen or argon) if possible, especially for moisture-sensitive reactions.

-

Avoid heating above 60°C, as it decomposes to iodine monochloride and chlorine gas.[3][8]

-

It reacts violently with water, organic matter, and certain metals like potassium and sodium.[3]

Storage:

-

Store in a cool, dry, and well-ventilated area.[6]

-

Keep the container tightly sealed to prevent exposure to moisture and light.[5] Recommended storage temperature is below 20°C.[9]

-

Store away from combustible materials.

Disposal:

-

Dispose of waste this compound and contaminated materials as hazardous waste according to local regulations.[6][8]

-

Neutralization can be performed by slowly adding it to a cold, dilute solution of sodium thiosulfate and sodium hydroxide.[3]

Applications in Organic Synthesis

This compound is a versatile reagent for the chlorination of a range of organic compounds. Its reactivity stems from the electrophilic nature of the iodine and chlorine atoms.

Electrophilic Aromatic Chlorination

This compound can be used for the chlorination of activated aromatic compounds. The reaction proceeds via an electrophilic aromatic substitution mechanism. While specific literature on the direct use of ICl₃ for a wide range of simple arenes is limited, its utility is demonstrated in the chlorination of more complex heterocyclic systems, and its reactivity can be inferred for other activated substrates. Related hypervalent iodine reagents are frequently used for such transformations.[10]

General Protocol for Chlorination of Activated Arenes:

This protocol is a general guideline and may require optimization for specific substrates.

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the aromatic substrate (1.0 mmol) in a dry, inert solvent (e.g., dichloromethane, 10 mL).

-

Reagent Addition: In a separate flask, weigh this compound (1.1 mmol) under an inert atmosphere and dissolve it in the same dry solvent (5 mL).

-

Reaction: Cool the solution of the aromatic substrate to 0 °C in an ice bath. Slowly add the this compound solution dropwise over 15-20 minutes.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by pouring the mixture into a cold aqueous solution of sodium thiosulfate (10% w/v, 20 mL) to reduce excess ICl₃. Stir until the yellow color disappears.

-

Extraction: Separate the organic layer. Extract the aqueous layer with the reaction solvent (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data for Aromatic Chlorination (using related dichloro(aryl)-λ³-iodanes):

The following table presents data for the chlorination of imidazo-fused heterocycles using a related dichloro(aryl)-λ³-iodane reagent, which serves as a good indicator of the potential of iodine(III) reagents in aromatic chlorination.

| Substrate (Imidazo[1,2-α]pyridine derivative) | Product | Yield (%) |

| 2-Phenylimidazo[1,2-α]pyridine | 3-Chloro-2-phenylimidazo[1,2-α]pyridine | 92 |

| 2-(4-Methoxyphenyl)imidazo[1,2-α]pyridine | 3-Chloro-2-(4-methoxyphenyl)imidazo[1,2-α]pyridine | 95 |

| 2-(4-Chlorophenyl)imidazo[1,2-α]pyridine | 3-Chloro-2-(4-chlorophenyl)imidazo[1,2-α]pyridine | 88 |

| 2-Methylimidazo[1,2-α]pyridine | 3-Chloro-2-methylimidazo[1,2-α]pyridine | 85 |

Data adapted from a study on dichloro(aryl)-λ³-iodanes, which are structurally and reactively related to ICl₃.[8]

Logical Relationship for Electrophilic Aromatic Chlorination:

Caption: Workflow for the chlorination of aromatic compounds using ICl₃.

Addition to Alkenes

This compound undergoes electrophilic addition to alkenes, typically yielding vicinal chloro-iodoalkanes. The reaction is believed to proceed through a cyclic iodonium ion intermediate, similar to the halogenation of alkenes with Br₂ or Cl₂. This mechanism generally results in anti-addition of the chlorine and iodine atoms across the double bond.

General Protocol for the Chloro-iodination of Alkenes:

-